molecular formula C13H14F4N2O B8213058 N-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide

N-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide

Cat. No.: B8213058
M. Wt: 290.26 g/mol
InChI Key: UUYYBSRRRJCNFJ-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a synthetic organic compound that features a piperidine ring substituted with a carboxamide group and a phenyl ring containing both fluoro and trifluoromethyl substituents. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, where an amine reacts with a carboxylic acid derivative.

    Substitution on the Phenyl Ring: The fluoro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions using reagents such as fluorine gas or trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluoro-3-(trifluoromethyl)phenyl)piperidine-3-carboxamide
  • N-(4-Chloro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide
  • N-(4-Fluoro-2-(difluoromethyl)phenyl)piperidine-3-carboxamide

Uniqueness

N-(4-Fluoro-2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is unique due to the specific positioning of the fluoro and trifluoromethyl groups on the phenyl ring. This arrangement can significantly influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.

Properties

IUPAC Name

N-[4-fluoro-2-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4N2O/c14-9-3-4-11(10(6-9)13(15,16)17)19-12(20)8-2-1-5-18-7-8/h3-4,6,8,18H,1-2,5,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYYBSRRRJCNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=C(C=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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